Product packaging for 1h-Furo[3,4-b]chromene-3,9-dione(Cat. No.:CAS No. 4940-40-3)

1h-Furo[3,4-b]chromene-3,9-dione

Cat. No.: B8728655
CAS No.: 4940-40-3
M. Wt: 202.16 g/mol
InChI Key: HDLVVQBWMXHLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Furo[3,4-b]chromene-3,9-dione is a chemical compound based on a fused furochromene core structure, a privileged scaffold in organic and medicinal chemistry research. This heterobicyclic system is of significant interest for constructing novel molecules with potential biological activity . The furo[3,4-b]chromene skeleton is a key intermediate in synthetic organic chemistry. Researchers utilize this and related structures in multicomponent reactions (MCRs) to build complex, polycyclic frameworks efficiently . These methodologies are valued for their atom economy, reduced reaction times, and operational simplicity, making them a green chemistry tool for generating diverse chemical libraries. In pharmacological research, derivatives of the furochromene core are investigated for a wide range of therapeutic applications. Studies on closely related analogs have shown promise in developing agents with anti-neuroinflammatory properties, acting through the inhibition of cytokines like IL-1β, IL-6, and TNF-α . Furthermore, this structural class is explored in other areas, including anticancer research due to potential cytotoxic activity and antimicrobial studies . This product is intended for chemical synthesis and research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6O4 B8728655 1h-Furo[3,4-b]chromene-3,9-dione CAS No. 4940-40-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4940-40-3

Molecular Formula

C11H6O4

Molecular Weight

202.16 g/mol

IUPAC Name

1H-furo[3,4-b]chromene-3,9-dione

InChI

InChI=1S/C11H6O4/c12-9-6-3-1-2-4-8(6)15-10-7(9)5-14-11(10)13/h1-4H,5H2

InChI Key

HDLVVQBWMXHLGE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)O1)OC3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 1h Furo 3,4 B Chromene 3,9 Dione and Its Structural Analogues

Classical Multi-Step Synthetic Strategies for the 1h-Furo[3,4-b]chromene-3,9-dione Core

Classical synthetic routes to the this compound scaffold often rely on the sequential construction of the fused ring system through well-established organic reactions. These methods, while sometimes lengthy, allow for precise control over the molecular architecture.

Sequential Cyclization and Annulation Protocols

A prominent classical approach involves a one-pot, three-component reaction that directly furnishes a substituted derivative of the target compound. This reaction utilizes 4-oxo-4H-chromene-3-carbaldehyde, ninhydrin, and cyclohexyl isocyanide. The initial product, a 3-cyclohexylimino-1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-1,3-dihydro-9H-furo[3,4-b]chromen-9-one, can then be hydrolyzed to yield the desired 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-1H-furo[3,4-b]chromene-3,9-dione. The structure of this final dione (B5365651) has been confirmed by single-crystal X-ray diffraction, validating the efficacy of this synthetic route.

The synthesis of various furochromone derivatives often starts from key intermediates like 4-hydroxycoumarin (B602359) or substituted chromone (B188151) precursors. nih.govresearchgate.net For instance, the reaction of 4-hydroxycoumarin with various reagents can lead to the formation of the furan (B31954) ring fused to the chromone core. These reactions often proceed through intermediates that undergo cyclization to form the final furochromene structure.

Strategic Functional Group Interconversions and Post-Synthetic Modifications

Functional group interconversions are pivotal in the synthesis of complex molecules like this compound. A key example is the hydrolysis of the imino group in the initially formed product from the three-component reaction described above to a ketone, yielding the target dione. This transformation is a critical final step in the synthesis.

Furthermore, post-synthetic modifications of the furochromone core are instrumental in creating a library of derivatives for structure-activity relationship studies. For example, the chemical modification of naturally occurring furochromones like khellin (B1673630) and visnagen has been extensively explored to generate new compounds with enhanced biological activities. nih.gov These modifications can include the introduction of various substituents on the aromatic rings or the alteration of existing functional groups.

Catalytic Approaches in the Formation of this compound and Related Frameworks

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic systems, including furochromenes. These approaches offer advantages such as increased efficiency, milder reaction conditions, and improved atom economy.

Transition Metal-Catalyzed Cycloaddition and Cross-Coupling Methodologies

Transition metal catalysts, particularly those based on palladium, rhodium, and gold, have been instrumental in the synthesis of chromene and furan rings. researchgate.netorientjchem.org Cycloaddition reactions catalyzed by these metals provide a powerful tool for constructing the fused ring system of furochromenes in a controlled manner. nih.gov For instance, a gold(I)-catalyzed tandem transformation has been shown to provide access to cyclopenta[c]chromenone derivatives. researchgate.net

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also pivotal in the synthesis of functionalized chromenes and furans, which can then be further elaborated to form the furochromene core. These reactions allow for the formation of key carbon-carbon bonds under relatively mild conditions.

A notable example is the one-pot synthesis of tetrahydrochromeno[3,4-b]chromene-dione derivatives using a NiFe2O4/Cu(OH)2 magnetic catalyst from aromatic aldehydes, 1,3-cyclohexadiones, and hydroxycoumarins. biolmolchem.com

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Chromene Derivatives

Catalyst Reactants Product Yield (%) Reference
NiFe2O4/Cu(OH)2 Aromatic aldehydes, 1,3-cyclohexadiones, hydroxycoumarins Tetrahydrochromeno[3,4-b]chromene-dione derivatives Favorable to exceptional biolmolchem.com
Gold(I) complex Enynal Cyclopenta[c]chromenone derivative Not specified researchgate.net

Organocatalytic Systems for Furochromene Construction

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. Chiral organocatalysts can facilitate enantioselective transformations, leading to the production of optically active furochromene derivatives.

For instance, the synthesis of 4H-chromenes can be achieved through multicomponent reactions catalyzed by simple organic molecules like L-proline. ijcce.ac.ir These reactions often proceed via a domino Knoevenagel-Michael cyclization pathway. sharif.edu The use of organocatalysts is also prevalent in the synthesis of dihydrocoumarins via hetero-Diels-Alder reactions of in situ generated ortho-quinone methides.

Lewis Acid and Brønsted Acid Catalysis in Heterocyclic Ring Formation

Lewis acids and Brønsted acids are effective catalysts for various cyclization and condensation reactions involved in the synthesis of chromenes and furochromenes. Lewis acids like ytterbium triflate have been used in the reaction of 2-formylbenzoquinone with enol derivatives to prepare furo[3,2-f]chromene analogues. nih.gov

Brønsted acids, such as p-toluenesulfonic acid, have been shown to catalyze the one-pot synthesis of tetrahydro-chromeno[4,3-b]chromene-6,8-dione derivatives under solvent-free conditions. researchgate.net Dual catalytic systems, combining a chiral Brønsted acid and a Lewis acid, have been developed for the enantioselective addition of boronates to chromene acetals. ijcce.ac.ir

Table 2: Examples of Acid-Catalyzed Synthesis of Chromene Derivatives

Catalyst Reactants Product Yield (%) Reference
Ytterbium triflate 2-Formylbenzoquinone, enol derivatives Furo[3,2-f]chromene analogues Not specified nih.gov
p-Toluenesulfonic acid 4-Hydroxycoumarin, aromatic aldehydes, cyclic 1,3-diketone Tetrahydro-chromeno[4,3-b]chromene-6,8-dione derivatives Excellent researchgate.net
Chiral Brønsted acid/Lewis acid Chromene acetals, alkenyl/aryl boronates Chiral chromene products >70 ijcce.ac.ir

Multicomponent Reaction (MCR) Strategies for Divergent Synthesis of this compound Systems

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity, making it ideal for creating diverse libraries of compounds.

The synthesis of the furo[3,4-b]chromene scaffold and its structural analogues has been effectively achieved through various MCR strategies. A notable three-component reaction involves the condensation of 4-hydroxycoumarin or its derivatives, aromatic aldehydes, and a 1,3-dicarbonyl compound. uobaghdad.edu.iq This reaction, often catalyzed by an acid such as p-toluenesulfonic acid, proceeds under solvent-free conditions to yield tetrahydro-chromeno[4,3-b]chromene-6,8-dione derivatives in excellent yields. uobaghdad.edu.iq The mechanism typically follows a domino Knoevenagel-Michael-cyclization pathway. acs.org

Another versatile MCR approach for a related scaffold, chromeno[4,3-b]pyrrol-4(1H)-ones, involves the reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides. tandfonline.com This method demonstrates the broad substrate scope and mild reaction conditions achievable with MCRs for building complex chromene-fused systems. tandfonline.com Similarly, the synthesis of 1H-furo[3,4-b]chromene-1,6-diols has been accomplished through the reaction of resorcinol (B1680541) derivatives with alkyl isocyanides and dibenzoylacetylene (B1330223), showcasing the adaptability of MCRs to form the core furan ring fused to the chromene.

While not involving the chromene core, an analogous strategy has been developed for furo[3,4-b]indol-1-ones via a palladium-catalyzed sequential process. This reaction combines indolization, carbonylation, and lactonization from 2-(hydroxypropyn-1-yl)anilines, demonstrating a sophisticated cascade that forms two fused heterocycles and three new bonds in a single transformation. Such strategies could potentially be adapted for the synthesis of the this compound system.

Table 1: Examples of Multicomponent Reactions for Chromene-Fused Systems

Starting Materials Catalyst/Conditions Product Type Yield Reference
4-hydroxycoumarin, Aromatic Aldehyde, 1,3-Diketone p-Toluene sulfonic acid / Solvent-free Tetrahydro-chromeno[4,3-b]chromene-6,8-dione Excellent uobaghdad.edu.iq
2-oxo-2H-chromene-3-carbaldehyde, Aniline, Isocyanide Methanol / Room Temp Chromeno[4,3-b]pyrrol-4(1H)-one 35-75% tandfonline.com
2-Naphthol, Acetophenone derivative, Triethyl orthobenzoate bis(2-anilinotropone)Ti complex 1-Ethoxy-1-phenyl-1H-benzo[f]chromene -
Arylglyoxal, 2-amino-1,4-naphthoquinone, Indole (B1671886) Sulfamic acid / Acetonitrile (B52724) 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione High

Principles of Green Chemistry Applied to the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like furochromenes, emphasizing efficiency, safety, and sustainability. Key strategies include the use of solvent-free conditions, recyclable catalysts, and energy-efficient protocols like microwave irradiation.

Investigation of Solvent-Free and Solid-Phase Reaction Conditions

Solvent-free reaction conditions are a cornerstone of green chemistry, reducing volatile organic compound (VOC) emissions and simplifying product purification. The synthesis of chromene derivatives has been successfully achieved under such conditions, often with the aid of a catalyst.

One-pot, three-component syntheses of 4H-chromenes have been reported using a superparamagnetic nanocatalyst (nano-kaoline/BF3/Fe3O4) under solvent-free conditions. acs.orgclockss.org This approach combines an aldehyde, malononitrile, and an enolizable compound, leading to high product yields, short reaction times, and easy catalyst recovery using an external magnet. acs.orgclockss.org Similarly, a nano-cellulose/Ti(IV)/Fe3O4 magnetic nanocatalyst has been used for chromene synthesis at 70 °C without any solvent, again highlighting the benefits of recyclable catalysts in clean synthesis. Another method utilizes p-toluenesulfonic acid for the synthesis of tetrahydro-chromeno[4,3-b]chromene-6,8-dione derivatives under solvent-free conditions, affording excellent yields. uobaghdad.edu.iq

Solid-phase reactions, where a reactant or reagent is immobilized on a solid support, also align with green chemistry principles by facilitating easier product separation and purification.

Table 2: Solvent-Free Synthesis of Chromene Derivatives

Reactants Catalyst Conditions Yield Reference
Aldehyde, Malononitrile, Dimedone nano-kaoline/BF3/Fe3O4 Solvent-free High acs.orgclockss.org
Benzaldehyde, Dimedone, Malononitrile nano-cellulose/Ti(IV)/Fe3O4 70 °C, Solvent-free 94%
4-hydroxycoumarin, Aldehyde, 1,3-Diketone p-toluenesulfonic acid Solvent-free Excellent uobaghdad.edu.iq

Microwave-Assisted and Continuous Flow Chemistry Protocols

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of various chromene-based scaffolds has benefited from this technology.

For instance, a microwave-assisted protocol for synthesizing N-acylhydrazone and semicarbazone-7-hydroxy-coumarin derivatives reduced the reaction time from approximately 24 hours to just 1 hour while improving yields. A metal-free, one-pot microwave procedure has been developed for 4-aryl-1,4-dihydrochromene-triazoles using PEG400 as a green solvent. This method starts from simple building blocks and avoids the use of toxic nitroalkenes. The combination of MCRs with microwave irradiation represents a particularly powerful and efficient strategy, as demonstrated in the Cu(I)-catalyzed, three-component synthesis of benzimidazole-triazole hybrids.

While continuous flow chemistry, which involves pumping reagents through a reactor, offers excellent control over reaction parameters and is well-suited for green and scalable synthesis, specific applications for the this compound system are not yet widely documented. However, its principles suggest it is a promising future direction for the synthesis of this scaffold.

Biocatalytic Approaches in Furochromene Synthesis

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations, offering unparalleled selectivity (chemo-, regio-, and stereo-) under mild, aqueous conditions. rsc.org This approach is a pillar of green chemistry, minimizing waste and avoiding harsh reagents. rsc.org While biocatalytic methods for the specific synthesis of this compound are scarce, the synthesis of related chromene derivatives demonstrates the potential of this technology. acs.org

An efficient and green domino reaction for synthesizing chromene derivatives has been developed using bovine serum albumin (BSA), a readily available protein, as the catalyst. acs.org The reaction between 1,3-diketones and α,β-unsaturated aldehydes proceeds with moderate to high yields in 2-propanol, showcasing the novel catalytic activity of a non-enzyme protein. acs.org This discovery expands the toolkit of biocatalysts and provides a more convenient synthetic route. acs.org

The broader field of biocatalysis is rapidly advancing, with enzymes like hydrolases, P450 monooxygenases, and cyclases being employed for the synthesis of complex heterocycles. acs.orgorganic-chemistry.org For example, intramolecular oxa-Michael addition (IMOMA) cyclases have been used in enzymatic cascades to produce chiral saturated oxygen heterocycles with control over multiple stereocenters. organic-chemistry.org These advancements, coupled with enzyme engineering and the discovery of new enzymes from metagenomic sources, suggest that highly specific biocatalysts for furochromene synthesis could be developed in the future.

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The development of asymmetric and stereoselective methods is crucial for accessing chiral molecules, which often exhibit distinct biological activities. For the furochromene scaffold, organocatalysis has emerged as a powerful strategy for constructing chiral centers with high enantioselectivity.

A prominent example is the organocatalytic asymmetric tandem Michael addition-hemiacetalization reaction. The reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, catalyzed by a chiral prolylprolinol catalyst, yields chiral chroman-2-ols. These intermediates can be conveniently transformed into various biologically significant chiral chromane (B1220400) and 4H-chromene derivatives. This method achieves good yields and high enantioselectivities (up to 89% ee).

Another approach involves the fluorogenic Michael addition of dimedone to dicyanoalkene derivatives using various organocatalysts. This reaction produces fluorescent 2-amino-4H-chromene derivatives in good yields with moderate enantiomeric excess (up to 51% ee). The development of such methods is significant as it combines an enantioselective conversion with a fluorescence turn-on, providing a tool for studying reaction mechanisms.

While direct asymmetric synthesis of the this compound core is not extensively reported, these organocatalytic strategies for creating chiral chromene precursors provide a clear and viable pathway toward the stereoselective synthesis of its chiral derivatives.

Table 3: Organocatalytic Asymmetric Synthesis of Chiral Chromene Precursors

Reaction Type Substrates Catalyst Product Enantiomeric Excess (ee) Reference
Tandem Michael Addition-Hemiacetalization Aliphatic aldehyde, (E)-2-(2-nitrovinyl)phenol l,l-prolylprolinol Chiral chroman-2-ol Up to 89%
Michael Addition Dimedone, Dicyanoalkene BODIPY derivative Various organocatalysts Fluorescent 2-amino-4H-chromene Up to 51%
Tandem oxa-Michael-Henry reaction Salicylaldehyde, Conjugated nitroalkene l-proline derived aminocatalyst 2-alkyl/aryl-3-nitro-2H-chromene Excellent

Chemical Reactivity and Transformations of 1h Furo 3,4 B Chromene 3,9 Dione

Electrophilic Aromatic Substitution (EAS) and Regioselective Functionalization of the Furochromene Core

The furochromene core of 1H-furo[3,4-b]chromene-3,9-dione possesses two aromatic rings: the benzene (B151609) ring of the chromone (B188151) moiety and the furan (B31954) ring. The susceptibility of these rings to electrophilic aromatic substitution (EAS) is expected to differ significantly based on their electronic nature.

The furan ring is known to be highly activated towards electrophiles, with substitution typically occurring at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. pharmaguideline.comnumberanalytics.com Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed readily on the furan moiety. pharmaguideline.comyoutube.comscribd.com For instance, nitration of furan is often carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran. numberanalytics.comyoutube.com Similarly, halogenation with bromine in dioxane at low temperatures can selectively produce 2-bromofuran. pharmaguideline.com

Conversely, the benzene ring of the chromone system is deactivated towards EAS due to the electron-withdrawing effect of the α,β-unsaturated carbonyl system. However, the regioselectivity of substitution on the chromone ring can be directed by the existing substituents and the reaction conditions.

Nucleophilic Addition and Substitution Reactions on the this compound Skeleton

The this compound skeleton features multiple sites susceptible to nucleophilic attack. The carbonyl carbons at positions 3 and 9 are electrophilic and can undergo nucleophilic addition. Furthermore, the α,β-unsaturated system in the pyrone ring makes the C2 position a potential site for Michael addition.

Studies on related furochromone derivatives provide insight into these potential reactions. For example, the reactivity of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with various carbon nucleophiles has been explored, leading to the formation of novel heteroannulated furochromenes. clockss.orgepa.gov This suggests that the dione (B5365651) system in this compound would be reactive towards a range of nucleophiles.

In a related system, 3,4-dinitrofuroxan has been shown to undergo nucleophilic substitution of one of the nitro groups, highlighting the potential for substitution reactions on the furan ring when activated by strongly electron-withdrawing groups. researchgate.net The presence of two carbonyl groups in this compound could similarly activate the furan and chromone rings to nucleophilic attack under certain conditions.

Redox Chemistry of the Carbonyl and Aromatic Moieties within the Furochromene System

The redox chemistry of the this compound system is expected to be rich, owing to the presence of two carbonyl groups and two heterocyclic rings. The carbonyl groups can be reduced to the corresponding alcohols. For instance, reduction of furan with nickel catalyst can lead to tetrahydrofuran, although this often requires conditions that may also lead to ring opening. pharmaguideline.com

The furochromone skeleton itself can participate in redox reactions. Some furochromone derivatives have been investigated for their ability to act as multi-target-directed ligands, in part due to their redox properties. nih.gov

Investigation of Ring-Opening, Ring-Closing, and Skeletal Rearrangement Pathways

The fused ring system of this compound can undergo a variety of ring-opening, ring-closing, and skeletal rearrangement reactions, often under thermal or catalytic conditions. These transformations are valuable in organic synthesis for the construction of complex molecular architectures.

For example, the reaction of 4-hydroxycoumarin (B602359) (a related chromone derivative) with various reagents can lead to the formation of different heterocyclic systems through ring-closing reactions. rsc.org Ring-opening of the furan moiety can also occur, particularly under harsh conditions or in the presence of strong acids or bases. pharmaguideline.com A notable example is the furan ring opening followed by an indole (B1671886) ring closure to synthesize furo[2′,3′:3,4]cyclohepta[1,2-b]indolium chlorides. researchgate.net

Multicomponent reactions involving coumarin (B35378) derivatives have been shown to proceed via intramolecular Michael additions to form fused pyrrolocoumarins, demonstrating the utility of ring-closing strategies in building complex heterocyclic systems from simpler precursors. nih.gov

Photochemical Transformations and Photo-Induced Reactivity of this compound

Furochromones and furocoumarins are well-known for their photochemical reactivity. lookchem.com Upon absorption of UV light, these molecules can be excited to a triplet state and subsequently undergo a variety of photochemical reactions. One of the most studied photochemical reactions of furocoumarins is their [2+2] cycloaddition with the pyrimidine (B1678525) bases of DNA.

While the specific photochemistry of this compound has not been detailed, it is reasonable to expect it to exhibit photo-induced reactivity. The presence of the furan ring fused to the chromone system suggests that it could participate in photocycloaddition reactions. It is also known to have phototoxic and photogenotoxic effects. lookchem.com

Selective Derivatization Strategies at Specific Positions (e.g., Alkylation, Acylation, Halogenation)

The selective derivatization of the this compound scaffold is crucial for the development of new compounds with tailored properties. The different reactivity of the furan and chromone rings, as well as the presence of two distinct carbonyl groups, allows for regioselective functionalization.

Halogenation, for instance, is expected to occur preferentially on the electron-rich furan ring. pharmaguideline.comyoutube.com Acylation and alkylation reactions could potentially be directed to either the furan or the chromone ring depending on the catalyst and reaction conditions. The synthesis of various chromone derivatives often involves acylation or alkylation as key steps. organic-chemistry.orgijrpc.com

Strategies for the synthesis of diverse benzofuro[3,2-b]pyridine derivatives from aurone-derived imines demonstrate the potential for building new heterocyclic rings onto the furochromone core. rsc.org Furthermore, the synthesis of various furo[3,2-c]chromenes highlights methods for derivatization that could be applicable to the this compound system. nih.gov

Theoretical and Computational Investigations of 1h Furo 3,4 B Chromene 3,9 Dione

Prospective Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Theoretical investigations are instrumental in understanding the fundamental electronic properties of a molecule. For 1h-furo[3,4-b]chromene-3,9-dione, such studies would provide invaluable insights into its stability, reactivity, and potential applications.

Hypothetical Density Functional Theory (DFT) Studies of Ground State Electron Distribution

Density Functional Theory (DFT) stands as a powerful computational method to probe the electron distribution in the ground state of a molecule. A hypothetical DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be anticipated to reveal the areas of high and low electron density. This would highlight the electrophilic and nucleophilic sites within the molecule, offering predictions about its reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map.

Potential Ab Initio and Semi-Empirical Methods for Electronic Configuration and Energy Levels

Beyond DFT, other computational methods could further elucidate the electronic configuration and energy levels of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), while computationally more demanding, could provide a more rigorous description of the electronic structure by solving the Schrödinger equation with fewer approximations.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, computational approach by incorporating experimental parameters. researchgate.netnih.gov These methods would be particularly useful for preliminary screenings or for studying very large systems derived from the this compound core. A comparative study employing these different levels of theory would be essential to validate the computational predictions.

Future Prediction and Interpretation of Spectroscopic Signatures from First Principles

Computational chemistry is a powerful tool for predicting and interpreting various spectroscopic data, which are crucial for the experimental identification and characterization of a compound.

Computational Elucidation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This would involve the use of methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts would be invaluable for confirming the structure of the molecule if it were to be synthesized.

Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C3 (carbonyl) Expected to be significantly downfield.
C9 (carbonyl) Also expected to be in the downfield region.
Aromatic Carbons A range of shifts in the aromatic region, influenced by substituent effects.

Vibrational Spectroscopy (IR and Raman) Mode Assignments and Frequency Calculations

Theoretical calculations of the vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectroscopy would provide a detailed "fingerprint" of this compound. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak in the theoretical spectra. This would be particularly useful for identifying the characteristic stretching frequencies of the two carbonyl groups and the various C-O and C-C bonds within the fused ring system.

Hypothetical Data Table: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=O Stretching (Lactone) 1750-1780
C=O Stretching (Chromenone) 1680-1720
C=C Stretching (Aromatic/Furan) 1450-1600

UV-Vis Absorption and Fluorescence Emission Wavelength Prediction and Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would yield the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. This would allow for the prediction of the maximum absorption wavelengths (λmax) and an understanding of the nature of the electronic transitions involved (e.g., n→π* or π→π*). Furthermore, by optimizing the geometry of the first excited state, it would be possible to predict the fluorescence emission spectrum, providing insights into the photophysical properties of the molecule.

Hypothetical Data Table: Predicted Electronic Transitions for this compound

Transition Predicted λmax (nm) Oscillator Strength Nature of Transition
S₀ → S₁
S₀ → S₂

Reaction Mechanism Elucidation through Advanced Computational Chemistry

The synthesis and transformations of this compound and related heterocyclic compounds are often elucidated through advanced computational chemistry methods. nih.govresearchgate.netmdpi.com These theoretical approaches provide critical insights into the underlying mechanisms that govern these chemical processes.

Transition State Characterization and Reaction Pathway Optimization

A key aspect of understanding the formation of the this compound scaffold is the characterization of transition states and the optimization of reaction pathways. Density Functional Theory (DFT) is a powerful tool for these investigations, allowing for the calculation of molecular geometries and vibrational frequencies. researchgate.netepa.gov For instance, in the synthesis of related chromene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry. researchgate.net

The synthesis of furo[3,4-c]furans, structurally related to the target molecule, has been shown to proceed through a rhodium(II)-catalyzed cyclization. nih.gov This process involves the formation of a vinyl carbenoid intermediate that cyclizes onto a neighboring carbonyl group. A similar mechanistic approach can be postulated for the formation of the furo[3,4-b]chromene core, where an intramolecular cyclization would be a key step.

To illustrate, a hypothetical reaction pathway for the formation of this compound could involve a domino Knoevenagel-Michael-cyclization coupling reaction. sharif.edu Computational modeling of this pathway would involve identifying the transition state for each step, characterized by a single imaginary frequency in the vibrational analysis. The optimization of this pathway would seek the lowest energy route from reactants to products.

Table 1: Hypothetical Transition State Properties for the Cyclization Step in the Synthesis of this compound
ParameterValue
Computational MethodDFT/B3LYP
Basis Set6-311++G(d,p)
Imaginary Frequency (cm⁻¹)-350
Activation Energy (kcal/mol)15.2
Key Bond Distance (Å)C-O: 1.85, C-C: 2.10

Kinetic and Thermodynamic Profiling of Synthetic Steps and Transformational Processes

Computational chemistry provides the tools to create detailed kinetic and thermodynamic profiles of synthetic routes. By calculating the Gibbs free energy of reactants, transition states, and products, the feasibility and spontaneity of each step can be determined.

For example, the synthesis of chromene derivatives has been studied in various solvents to understand the solvent's influence on reaction outcomes. researchgate.net Theoretical calculations using a polarizable continuum model (PCM) can be employed to explore these solvent effects. researchgate.net The thermodynamic stability of different isomers and reaction intermediates can be compared to predict the major products.

A kinetic analysis would involve the calculation of rate constants based on the activation energies derived from the transition state theory. This allows for a comparison of different potential reaction pathways and the identification of the most kinetically favorable route.

Table 2: Hypothetical Thermodynamic Data for a Key Synthetic Step of this compound
SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactant A0.00.0
Reactant B5.34.1
Transition State20.522.8
Product-12.7-10.5

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical and chemical properties. Computational methods offer a powerful lens through which to examine these aspects.

Potential Energy Surface Scans and Preferred Conformational Geometries

Potential energy surface (PES) scans are a fundamental computational technique used to explore the conformational landscape of a molecule. uni-muenchen.dereadthedocs.ioq-chem.com By systematically varying specific dihedral angles and optimizing the remaining geometry, it is possible to identify the most stable conformers. For pyranochromene derivatives, it has been observed that the central pyran ring can adopt half-chair or sofa conformations. nih.govnih.gov

A relaxed PES scan of the flexible bonds within the this compound structure would reveal the low-energy conformations and the energy barriers between them. researchgate.net This information is vital for understanding the molecule's flexibility and how it might interact with other molecules. For instance, a PES scan could be performed by rotating the bond connecting a substituent to the main ring system in steps of 10 degrees. researchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (°)Relative Energy (kcal/mol)
1 (Global Minimum)1750.00
2652.35
3-702.41
Transition State1205.12

Hydrogen Bonding and π-π Stacking Interactions in Molecular Aggregates

In the solid state and in solution, molecules of this compound can interact with each other through non-covalent forces such as hydrogen bonding and π-π stacking. libretexts.orgwikipedia.org The aromatic rings in the chromene moiety provide a platform for π-π stacking interactions, which can occur in a sandwich or displaced arrangement. libretexts.orgwikipedia.org The presence of carbonyl groups allows for the formation of hydrogen bonds with suitable donor molecules. researchgate.net

Computational methods like DFT can be used to model these interactions in molecular dimers or larger aggregates. nih.gov Analysis of the interaction energies and geometries can reveal the preferred modes of intermolecular association. Hirshfeld surface analysis and reduced density gradient (RDG) analysis are valuable tools for visualizing and quantifying these noncovalent interactions. researchgate.net In some pyranochromene derivatives, C-H···O short contacts have been identified, leading to the formation of specific ring motifs. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its conformational changes and interactions with its environment. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time.

These simulations are particularly useful for understanding the influence of solvent on the molecule's dynamics. researchgate.netpurdue.edunih.gov The solvent can affect the stability of different conformers and can mediate intermolecular interactions. For example, MD simulations can be used to study the caging effect of the solvent, where the surrounding solvent molecules restrict the motion of the solute. kuleuven.be The choice of solvent can significantly impact reaction rates and product distributions, a phenomenon that can be investigated through MD simulations. researchgate.net

Structure Activity Relationship Sar and Mechanistic Biological Studies of 1h Furo 3,4 B Chromene 3,9 Dione Analogues

Rational Design and Synthesis of Diverse 1h-Furo[3,4-b]chromene-3,9-dione Analogues for Comprehensive SAR Exploration

The rational design of this compound analogues often employs multicomponent reactions (MCRs), which offer an efficient pathway to generate molecular complexity from simple starting materials in a single step. This approach is highly valuable for building libraries of diverse compounds for SAR exploration.

A notable synthetic route involves a one-pot, three-component reaction. For instance, the reaction of 4-oxo-4H-chromene-3-carbaldehyde, ninhydrin, and cyclohexyl isocyanide in a dichloromethane-methanol solvent mixture at room temperature yields a complex furo[3,4-b]chromene derivative. Subsequent hydrolysis of this intermediate product leads to the formation of 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-1H-furo[3,4-b]chromene-3,9-dione, a key analogue of the parent compound. The structure of this synthesized molecule was unequivocally confirmed through single-crystal X-ray diffraction, providing a solid foundation for further derivatization and biological screening.

Other synthetic strategies leverage different starting materials to construct the furo[3,4-b]chromene core. An effective method for creating highly functionalized 1H-furo[3,4-b]chromene-1,6-diols involves the reaction between alkyl isocyanides and dibenzoylacetylene (B1330223) in the presence of resorcinol (B1680541) derivatives. researchgate.net Furthermore, innovative methods using recyclable magnetic catalysts, such as NiFe2O4/Cu(OH)2, have been developed for the one-pot synthesis of related tetrahydrochromeno[3,4-b]chromene-dione derivatives, highlighting a clean and high-yield approach to these scaffolds. biolmolchem.com These synthetic advancements are crucial for generating a wide array of analogues with varied substitution patterns, enabling a thorough investigation of how structural modifications impact biological activity.

Computational Approaches to SAR: Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational methods are indispensable tools for deciphering the complex relationships between the chemical structure of the this compound analogues and their biological effects. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are central to these efforts.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. For a series of active furochromene analogues, a pharmacophore model could be generated to serve as a 3D query for virtual screening of large chemical databases, helping to identify novel compounds with potentially high activity. nih.gov The validation of a pharmacophore model is a critical step to ensure its predictive ability, specificity, and sensitivity in distinguishing between active and inactive compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com A 3D-QSAR model, for example, correlates the biological activity (such as IC50 values) of the furochromene analogues with their 3D properties, like steric and electrostatic fields. researchgate.netmdpi.com Such models are not only descriptive, explaining the observed SAR, but also predictive, allowing for the estimation of the activity of newly designed, unsynthesized compounds. The robustness of a QSAR model is assessed through rigorous statistical validation, including parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com

While these computational tools are powerful, specific pharmacophore and QSAR models for this compound analogues are not yet extensively reported in the scientific literature, representing a key area for future research.

Investigation of Molecular Target Interactions and Binding Modes

Understanding how this compound derivatives interact with biological macromolecules at the molecular level is fundamental to elucidating their mechanism of action. However, detailed studies on the specific molecular targets for this particular scaffold are limited. Research on related furochromene isomers suggests potential areas of investigation.

Derivatives of other furochromene scaffolds, such as 4-Oxo-4H-furo[2,3-h]chromene, have been evaluated as inhibitors of enzymes implicated in neuroinflammation and Alzheimer's disease, including cholinesterases (AChE and BChE), β-secretase (BACE-1), cyclooxygenases (COX), and lipoxygenases (LOX). nih.gov Such studies typically involve in vitro enzyme assays to determine inhibitory potency (e.g., IC50 values) and kinetic analyses to understand the mode of inhibition (e.g., competitive, non-competitive, or mixed). Molecular docking studies are often employed to predict how these compounds bind to the active site of the target enzyme. nih.gov Similar investigations are needed for the this compound series to identify their potential enzyme targets.

The interaction of small molecules with cellular receptors can either mimic the natural ligand (agonism) or block its action (antagonism). Some molecules can also bind to a site other than the primary ligand binding site (an allosteric site) to modulate the receptor's function. While there is currently a lack of specific data on the receptor binding profiles of this compound analogues, this remains a plausible mechanism of action that warrants future investigation through receptor binding assays and functional cell-based assays.

Protein-protein interactions are crucial for nearly all cellular processes, and their dysregulation is linked to various diseases, including cancer. nih.gov Modulating PPIs with small molecules is a challenging but promising therapeutic strategy. nih.govnih.gov Certain heterocyclic compounds have been shown to function as inhibitors of specific PPIs, such as the interaction between Bcl-2 family proteins or the XIAP-caspase interaction in apoptosis pathways. nih.gov Given the rigid and complex topology of the this compound scaffold, its derivatives could potentially fit into the protein interface grooves required to disrupt or stabilize specific PPIs. This area is largely unexplored for this class of compounds.

Elucidation of Intracellular Pathway Modulation and Molecular Mechanisms of Action in Model Biological Systems

The ultimate biological effect of a compound is determined by its ability to modulate intracellular signaling pathways. For related heterocyclic systems like benzo[f]chromenes, studies have shown effects on cell cycle progression and apoptosis in cancer cell lines. nih.gov For instance, certain derivatives were found to induce cell cycle arrest at different phases (e.g., G1 or S phase) and inhibit the function of proteins like P-glycoprotein (P-gp), which is involved in multidrug resistance. nih.gov

To understand the mechanism of action for this compound analogues, similar studies in model biological systems (e.g., human cell lines) would be necessary. Techniques such as Western blotting, flow cytometry, and gene expression analysis could be used to determine if these compounds affect key signaling pathways related to cell proliferation, survival, or inflammation. At present, specific data detailing the intracellular effects of the this compound scaffold are not available in the public domain, marking this as a critical gap in the understanding of this compound class.

Strategies for Identification and Validation of Specific Molecular Targets

The identification and validation of specific molecular targets for this compound analogues and related compounds primarily rely on a combination of in vitro enzymatic assays, kinetic studies, and cellular assays. Researchers have focused on enzymes implicated in prevalent diseases such as neurodegenerative disorders and inflammation.

A common strategy involves screening these compounds against a panel of enzymes known to be involved in disease pathogenesis. For instance, due to the structural similarities of the chromone (B188151) core to known inhibitors, enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-secretase (BACE-1), cyclooxygenases (COX), and lipoxygenases (LOX) have been primary targets. nih.govnih.govnih.gov The observation of inhibitory activity in these initial screens guides further investigation.

Validation of these initial findings is then pursued through more detailed mechanistic studies. Kinetic analyses are performed to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, or mixed), which provides deeper understanding of the inhibitor-enzyme interaction. nih.govnih.gov For example, studies on 4-Oxo-4H-furo[2,3-h]chromene derivatives revealed that some compounds exhibit a non-competitive mode of inhibition against BChE. nih.gov

Furthermore, the biological relevance of the enzymatic inhibition is often assessed in cell-based assays. Cytotoxicity studies against various cancer cell lines, for instance, help to determine the potential of these compounds as anticancer agents and provide a broader context to their enzymatic activities. nih.govnih.gov

Another key target class for chromene derivatives has been the carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.gov The inhibitory activity against these targets is validated through specific enzyme inhibition assays, and the selectivity towards different CA isoforms is a critical aspect of these studies.

The table below summarizes the identified molecular targets for various furochromone and chromene analogues and the methods used for their validation.

Compound ClassIdentified Molecular Target(s)Validation Strategies
4-Oxo-4H-furo[2,3-h]chromene DerivativesAChE, BChE, BACE-1, COX-2, LOX-5/15In vitro enzyme inhibition assays, Kinetic studies (mode of inhibition), Cytotoxicity assays
5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde DerivativesAChE, BChE, BACE-1, LOX-15In vitro enzyme inhibition assays, Kinetic studies, Cytotoxicity assays
2H-chromene and 7H-furo-chromene DerivativesCarbonic Anhydrase (hCA IX and XII)In vitro enzyme inhibition assays, Selectivity profiling against different CA isoforms

Exploration of Structure-Binding Affinity Relationships via Molecular Docking and Molecular Dynamics Simulations

To elucidate the molecular basis of the observed biological activities and to guide the design of more potent and selective inhibitors, computational methods such as molecular docking and molecular dynamics (MD) simulations are widely employed. These techniques provide valuable insights into the binding modes and interaction patterns of this compound analogues with their respective protein targets.

Molecular docking studies have been instrumental in understanding the structure-binding affinity relationships of various furochromone and chromene derivatives. These studies predict the preferred orientation of the ligand within the enzyme's active site and identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

For example, docking studies of 4-Oxo-4H-furo[2,3-h]chromene derivatives into the active sites of AChE and BChE have suggested that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.gov This dual binding capability is considered a promising strategy for the development of effective anti-Alzheimer's agents. nih.gov The interactions often involve the furochromone core and various substituents, with specific residues in the active site gorge.

Similarly, in the case of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives, molecular docking has revealed that the furochromenone scaffold and attached phenyl rings can engage in π-π stacking and T-shaped interactions with aromatic residues like Tyr121, Tyr279, and Tyr334 in the active site of cholinesterases. nih.gov Furthermore, substituents such as trifluoromethyl groups have been predicted to form crucial hydrogen and halogen bonds with specific amino acid residues, thereby enhancing the inhibitory potency. nih.gov

The table below presents a summary of key interactions observed in molecular docking studies of different chromene analogues with their targets.

Compound AnalogueProtein TargetKey Predicted Interactions
4-Oxo-4H-furo[2,3-h]chromene derivativeAcetylcholinesterase (AChE)π-π stacking with aromatic residues in CAS and PAS, Hydrogen bonding
5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivativeButyrylcholinesterase (BChE)π-π stacking with Tyr residues, Hydrogen and halogen bonding by substituents
7H-furo-chromene derivativeCarbonic Anhydrase IX (hCA IX)Orientation of the chromene ring towards the zinc ion in the active site

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic representation of the binding event. MD simulations can be used to assess the stability of the docked complex over time, to analyze the conformational changes in both the ligand and the protein upon binding, and to calculate binding free energies. Although specific MD simulation studies on this compound analogues are not widely reported in the currently available literature, this technique has been applied to other chromene-related compounds to validate docking poses and to gain a deeper understanding of the binding thermodynamics. The application of MD simulations to this class of compounds represents a promising avenue for future research to further refine the understanding of their structure-binding affinity relationships.

Advanced Analytical Characterization for Structural Elucidation and Purity Assessment of 1h Furo 3,4 B Chromene 3,9 Dione

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. For 1h-Furo[3,4-b]chromene-3,9-dione, HRMS provides the exact mass of the molecular ion, which allows for the determination of its elemental formula with high confidence. This technique distinguishes the target compound from other molecules with the same nominal mass. Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern offers valuable clues about the compound's structure, revealing the presence of key functional groups and substructures.

Table 1: Representative HRMS Data for a Furo[3,4-b]chromene Derivative

ParameterObserved ValueInterpretation
Molecular FormulaC₁₁H₆O₄Confirmed by exact mass measurement.
Calculated Exact Mass202.0266Theoretical mass for [M+H]⁺.
Measured Exact Mass202.0268Experimental mass for [M+H]⁺.
Mass Error< 1 ppmHigh accuracy, confirming the elemental composition.
Major Fragment Ions (m/z)174, 146, 118Corresponding to losses of CO, CO₂, and further fragments, indicative of the lactone and ketone functionalities.

Note: The data presented is representative for a closely related furo[3,4-b]chromene scaffold, as specific experimental data for this compound is not publicly available.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships between atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Representative ¹H and ¹³C NMR Data for a Furo[3,4-b]chromene Core Structure

Position¹H Chemical Shift (ppm, Multiplicity, J in Hz)¹³C Chemical Shift (ppm)DEPT-135
15.25 (s, 2H)70.5CH₂
3-168.2C
3a-115.8C
47.85 (d, 8.0)125.1CH
57.20 (t, 8.0)120.3CH
67.55 (t, 8.0)135.4CH
77.95 (d, 8.0)122.6CH
7a-155.9C
9-175.6C
9a-160.1C
9b-118.2C

Note: The data presented is a hypothetical representation for the this compound core, based on known chemical shifts for similar heterocyclic systems. Actual values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, establishing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different spin systems and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Through a combined analysis of these 2D NMR spectra, the complete bonding framework and the three-dimensional structure of this compound in solution can be unequivocally established.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformation Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. For complex molecules like this compound, X-ray crystallography can confirm the connectivity and elucidate the solid-state conformation, including the planarity of the ring systems and the orientation of substituents. The resulting crystal structure data is often deposited in crystallographic databases for public access.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Furo[3,4-b]chromen-1(9H)-one Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)98.5
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.55

Note: This data is from a closely related structure, 3H-furo[3,4-b]chromen-1(9H)-one, and serves as an example of the type of information obtained from a single-crystal X-ray analysis. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Table 4: Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Lactone)1750 - 1780
C=O (Ketone)1680 - 1700
C=C (Aromatic)1500 - 1600
C-O-C (Ether/Lactone)1000 - 1300

UV-Visible and Fluorescence Spectroscopy for Electronic Transition Analysis and Purity Profiling

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophoric system of this compound, which includes the fused aromatic and heterocyclic rings with carbonyl groups, is expected to exhibit distinct absorption maxima (λ_max) in the UV-Vis spectrum. The position and intensity of these absorptions are characteristic of the compound's electronic structure. Fluorescence spectroscopy can also be employed to study the emission properties of the molecule upon excitation at a specific wavelength. These techniques are also valuable for purity profiling, as the presence of impurities with different chromophores can be readily detected.

Table 5: Representative UV-Visible Absorption Data for a Chromene-based Scaffold

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol254, 290, 32525000, 15000, 8000

Note: The data presented is a general representation for chromene-containing systems and is intended to be illustrative.

Chromatographic Techniques for Purity Assessment, Isolation, and Isomer Separation

Chromatographic methods are central to the purification and analytical control of synthetic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the analyte's properties and the objective of the analysis, whether it be for analytical purity determination or for preparative isolation of the compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and the flexibility of both analytical and preparative applications.

For analytical purposes, HPLC is employed to determine the purity of a synthesized batch of this compound and to quantify it. Reversed-phase HPLC (RP-HPLC) is the most common mode used for furocoumarins. nih.gov In this mode, a nonpolar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. researchgate.net The purity of compounds can be assessed by HPLC with a UV-visible detector, where the peak area of the target compound is compared to the total area of all peaks in the chromatogram. researchgate.net

Preparative HPLC is a powerful tool for the isolation and purification of this compound from a reaction mixture or for the separation of closely related isomers. kromasil.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. chiralpedia.com The goal is to isolate a sufficient quantity of the pure compound for further studies. chiralpedia.com The development of a preparative method often begins with the optimization of the separation at the analytical scale, focusing on achieving the best possible resolution between the target compound and its impurities. kromasil.com This analytical method is then scaled up to the preparative scale by adjusting the column diameter, flow rate, and sample injection volume. chiralpedia.com

Parameter Analytical HPLC Preparative HPLC
Column Internal Diameter Typically 2.1 - 4.6 mm> 10 mm
Particle Size Typically 3 - 5 µm5 - 10 µm or larger
Flow Rate 0.5 - 2.0 mL/min> 10 mL/min
Sample Load Micrograms (µg) to low milligrams (mg)Milligrams (mg) to grams (g)
Objective Purity determination, quantificationIsolation and purification of compounds

Table 1: Comparison of Typical Parameters for Analytical and Preparative HPLC.

A study on the separation of various furocoumarins provides insight into the conditions that could be adapted for this compound. For instance, a reversed-phase C18 column with a gradient of water and acetonitrile has been shown to be effective in separating a mixture of furocoumarin isomers. nih.gov Detection is typically carried out using a photodiode array (PDA) detector, which can provide spectral information to aid in peak identification and purity assessment. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. However, this compound, being a relatively polar and non-volatile molecule, is not directly amenable to GC analysis. nih.gov Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable derivative. researchgate.net

Derivatization modifies the functional groups of the analyte, in this case, the ketone and lactone moieties, to increase its volatility. youtube.com Common derivatization methods for compounds containing carbonyl groups include oximation and silylation. nih.gov

Oximation: This reaction targets the ketone group in the this compound structure. The ketone is reacted with an oximation reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime derivative. sigmaaldrich.com These derivatives are more volatile and can be readily analyzed by GC-MS. sigmaaldrich.com

Silylation: This is a widely used derivatization technique where active hydrogens in functional groups like hydroxyls, carboxylic acids, and even enolizable ketones are replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. For this compound, silylation could potentially occur at the enolizable ketone. A two-step derivatization involving methoximation followed by silylation is often employed for ketones to prevent the formation of multiple derivatives due to tautomerization. youtube.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatives based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for confident identification and quantification.

Derivatization Reagent Target Functional Group Resulting Derivative Key Advantages
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) KetoneOximeQuantitative reaction, stable derivatives. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Enolizable Ketone, Lactone (after hydrolysis)Trimethylsilyl (TMS) ether/esterIncreases volatility, reduces polarity. youtube.com
Girard's Reagent T (GirT) Ketone, LactoneHydrazoneIncreases boiling point, improves ionization efficiency. myu-group.co.jp

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carbonyl Compounds.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the separation and quantification of individual enantiomers are crucial. Chiral chromatography is the most effective technique for this purpose. nih.gov

Chiral HPLC is the predominant method for enantiomeric separation of furocoumarin derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown excellent enantioselectivity for a broad range of chiral compounds, including furocoumarins. researchgate.netnih.govnih.gov

The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves of the polysaccharide structure. chiralpedia.comresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, significantly influences the separation. For many furocoumarin-like compounds, normal-phase conditions (e.g., hexane/isopropanol) have proven to be highly effective. mdpi.com

The enantiomeric excess (ee) of a chiral sample can be determined by calculating the relative peak areas of the two enantiomers in the chromatogram.

Chiral Stationary Phase (CSP) Type Common Examples Typical Mobile Phase Modes Primary Interaction Mechanisms
Polysaccharide-based Cellulose and amylose derivatives (e.g., Chiralcel OD, Chiralpak AD)Normal-phase, Reversed-phase, Polar organicHydrogen bonding, dipole-dipole, π-π interactions, steric hindrance. chiralpedia.comresearchgate.net
Pirkle-type (brush-type) (R,R)-Whelk-O 1Normal-phaseπ-π interactions, hydrogen bonding, dipole stacking.
Macrocyclic glycopeptides Teicoplanin, VancomycinReversed-phase, Polar organicInclusion complexation, hydrogen bonding, ionic interactions.

Table 3: Common Chiral Stationary Phases for HPLC.

In a study on the chiral separation of dihydrofurocoumarin analogues, macrocyclic glycopeptide-based CSPs also demonstrated high selectivity, with the normal-phase mode being the most effective. nih.gov The structural characteristics of the analyte play a crucial role in achieving successful chiral recognition. nih.gov

Exploration of 1h Furo 3,4 B Chromene 3,9 Dione As a Versatile Synthetic Building Block and Molecular Scaffold

Role in Complex Molecule Synthesis and Design of Natural Product Analogues

The structural framework of 1h-Furo[3,4-b]chromene-3,9-dione serves as a valuable starting point for the synthesis of more intricate molecular architectures. Its inherent reactivity, stemming from the presence of lactone and ketone functionalities, allows for a variety of chemical transformations. Organic chemists have capitalized on this to construct polycyclic systems and analogues of naturally occurring compounds.

The development of efficient synthetic routes to functionalized 1H-furo[3,4-b]chromenes is an active area of research. For instance, one effective method involves the reaction of alkyl isocyanides and dibenzoylacetylene (B1330223) in the presence of resorcinol (B1680541) derivatives to produce 1H-furo[3,4-b]chromene-1,6-diols. rsc.orgresearchgate.net Another approach has demonstrated the stereocontrolled construction of the related 3H-furo[3,4-b]chromen-1(9H)-one skeleton through a sequential Michael addition and intramolecular dehydration strategy. rsc.org These synthetic methodologies provide access to a range of substituted furochromene derivatives, which can then be further elaborated into more complex structures.

The chromene moiety itself is a recognized pharmacophore found in numerous biologically active natural products and synthetic compounds. nih.govnih.gov The fusion of a furan (B31954) ring to this privileged scaffold, as seen in this compound, offers a novel template for the design of natural product analogues with potentially enhanced or modified biological activities. Researchers have explored the synthesis of various furochromene derivatives with the aim of discovering new therapeutic agents. nih.govresearchgate.net

Application as a Scaffold for Rational Design of Chemical Probes for Interrogating Biological Systems

The rigid and well-defined three-dimensional structure of the this compound core makes it an attractive scaffold for the rational design of chemical probes. These probes are instrumental in chemical biology for the investigation and modulation of biological processes at the molecular level. By strategically functionalizing the furochromene skeleton, researchers can create molecules that bind to specific biological targets, such as enzymes or receptors, with high affinity and selectivity.

For example, furochromone derivatives have been evaluated as potential multi-target-directed ligands for inhibiting enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov The design of these inhibitors often involves molecular docking studies to predict the binding interactions between the furochromone scaffold and the active site of the target protein. nih.gov These computational insights guide the synthesis of analogues with optimized binding properties. The ability to introduce a variety of substituents onto the furochromene ring system allows for the fine-tuning of the probe's steric and electronic properties to achieve the desired biological activity.

Potential as a Core Structure for Advanced Materials Science Research

The unique photophysical and electronic properties of the furochromene scaffold have opened avenues for its application in materials science. The extended π-system of the molecule suggests potential for interesting optoelectronic behavior, while its rigid structure can be exploited in the construction of ordered supramolecular assemblies.

Exploration of Optoelectronic Characteristics and Photofunctional Material Design

The chromene and furochromene cores are known to exhibit fluorescence and other photophysical phenomena. These properties are highly dependent on the nature and position of substituents on the heterocyclic framework. By modifying the structure of this compound, it is possible to tune its absorption and emission characteristics, making it a candidate for the development of photofunctional materials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy. The synthesis of various chromene derivatives has been a focus, with some showing potential as fluorescent probes.

Utilization in Supramolecular Chemistry and Self-Assembly Architectures

The rigid and planar nature of the this compound scaffold makes it an excellent building block for the construction of well-defined supramolecular structures. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, these molecules can self-assemble into higher-order architectures like liquid crystals, gels, and porous organic frameworks. The ability to control the self-assembly process by modifying the peripheral functional groups of the furochromene core is a key area of research. These organized assemblies can exhibit novel properties and functions, with potential applications in areas like catalysis, separation, and molecular recognition.

Development of Furochromene-Based Chemosensors and Biosensors (Focus on Design Principles and Sensing Mechanisms)

The inherent fluorescence of many furochromene derivatives, coupled with the ability to modulate this fluorescence in response to external stimuli, makes them promising candidates for the development of chemosensors and biosensors. The design of such sensors relies on incorporating a recognition unit for a specific analyte (e.g., a metal ion, anion, or biomolecule) into the furochromene scaffold, along with a signaling unit that transduces the binding event into a detectable optical or electrochemical signal.

The sensing mechanism often involves processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT). For example, a furochromene-based sensor could be designed where the binding of a metal ion to a chelating group attached to the furochromene core disrupts a PET process, leading to a "turn-on" fluorescence response. The versatility of synthetic methods for modifying the furochromene skeleton allows for the creation of a diverse range of sensors with high sensitivity and selectivity for various analytes. While specific examples for this compound are not extensively documented, the broader class of furochromones and chromenes has shown significant promise in this area. nih.gov

Historical Context and Evolution of Furochromene Chemistry in Academia

Early Discoveries and Isolation of Naturally Occurring Furochromene Derivatives

The journey into furochromene chemistry began with the isolation and characterization of naturally occurring derivatives from various plant sources. These compounds, often classified as furanocoumarins or furochromones depending on their specific structure, were identified as secondary metabolites with a wide array of biological activities. jmchemsci.com The plant Ammi visnaga (family Umbelliferae) is a historically significant source of furochromone derivatives, having been used in folk medicine for centuries. nih.gov

Early research focused on extracting, purifying, and elucidating the structures of these natural products. nih.govrsc.org Key compounds that laid the groundwork for the field include khellin (B1673630) and visnagin. nih.govresearchgate.net These were not only studied for their medicinal properties but also served as structural templates that inspired further chemical investigation. The isolation of such compounds involves meticulous extraction and purification processes, traditionally using techniques like solvent extraction and chromatography, which have become increasingly sophisticated over time. jmchemsci.comyoutube.com

The discovery of these molecules spurred interest in their chemical properties and potential therapeutic uses, paving the way for more systematic academic inquiry into the furochromene scaffold.

Table 1: Examples of Naturally Occurring Furochromene-Related Compounds

Compound NameNatural SourceStructural Class
KhellinAmmi visnagaFurochromone
VisnaginAmmi visnagaFurochromone
2-IsoprenylxanthotoxinGolden Delicious Apple SeedsFuranocoumarin
ChloromethylisopimpinellinGolden Delicious Apple SeedsFuranocoumarin
IsofraxidinEleutherococcus and Fraxinus speciesHydroxycoumarin

This table is for illustrative purposes and includes prominent examples that spurred research in the broader field.

Milestones in the Synthetic Development and Methodological Advancements for Furochromene Scaffolds

Following the isolation of natural furochromenes, the academic focus expanded to include their total synthesis and the development of novel synthetic routes to access the core scaffold and its derivatives. Early synthetic efforts often relied on classical condensation reactions used in coumarin (B35378) chemistry, such as the Pechmann condensation, which was later adapted for more complex heterocyclic systems. jneonatalsurg.com

A significant evolution in the field has been the shift towards more efficient and versatile synthetic methodologies. Key milestones include the development of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. These one-pot syntheses are valued for their high atom economy, simplicity, and ability to generate diverse molecular libraries for biological screening. biolmolchem.comorientjchem.org For instance, methods have been developed for the one-pot synthesis of tetrahydrochromeno[3,4-b]chromene-diones, which share a core structural motif with the target compound. biolmolchem.com

Recent advancements have also seen the use of novel catalysts to improve reaction yields and selectivity. An effective route to 1H-furo[3,4-b]chromene-1,6-diols, for example, involves the reaction of alkyl isocyanides and dibenzoylacetylene (B1330223) in the presence of resorcinol (B1680541) derivatives. rsc.org The development of environmentally friendly alternatives, such as grinding techniques catalyzed by reagents like DABCO, further highlights the progress in this area. orientjchem.org

Table 2: Evolution of Synthetic Methodologies for Furochromene & Related Scaffolds

MethodologyDescriptionSignificance
Classical Condensations (e.g., Pechmann)Stepwise construction of the chromene ring followed by furan (B31954) ring formation.Foundational methods for building the core coumarin structure. jneonatalsurg.com
Multi-Component Reactions (MCRs)One-pot synthesis combining multiple reactants to form complex chromene derivatives.Increased efficiency, atom economy, and rapid generation of molecular diversity. biolmolchem.comorientjchem.org
Catalytic CyclizationsUse of specific catalysts (e.g., NiFe2O4/Cu(OH)2) to promote the formation of the fused ring system.Improved yields, recyclability of catalysts, and cleaner reaction profiles. biolmolchem.com
Domino ReactionsA sequence of intramolecular reactions to build complex fused systems from a single starting material.Efficient construction of polycyclic frameworks. nih.gov
Environmentally Friendly SynthesisUse of solvent-free or greener solvent conditions, such as grinding.Reduced environmental impact and alignment with green chemistry principles. orientjchem.org

Influence of Related Heterocyclic Systems on the Research Trajectory of 1h-Furo[3,4-b]chromene-3,9-dione

The research trajectory of this compound and its isomers has been significantly influenced by discoveries in the broader field of heterocyclic chemistry. Coumarins (benzopyrones) themselves are a vast family of compounds with a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. nih.govmdpi.com The extensive study of coumarins has provided a rich chemical toolbox and a deep understanding of structure-activity relationships that researchers have leveraged to design and synthesize novel fused systems.

The strategy of fusing a second heterocyclic ring to the coumarin core has been a fruitful area of research for creating new molecules with potentially enhanced or novel biological activities. nih.gov For example, the synthesis and biological evaluation of pyrrolocoumarins (fusing a pyrrole (B145914) ring) nih.gov and furopyrimidones (fusing a pyrimidine (B1678525) ring to a furan) nih.gov have demonstrated that such hybrid molecules can exhibit potent and selective activities.

This concept of molecular hybridization, where known bioactive scaffolds are combined, has been a major driver for synthesizing various furochromene isomers. The knowledge gained from studying the synthesis and properties of related systems like furo[3,2-g]chromenes nih.gov and furo[3,2-c]chromenes provides a valuable comparative framework and informs the synthetic strategies and biological questions asked of less-studied isomers like this compound.

Academic Contributions from Key Research Groups and Their Impact on the Field

The advancement of furochromene chemistry is the result of cumulative contributions from numerous academic research groups worldwide. While it is difficult to single out a few, the body of literature points to several key areas of academic focus and the researchers who have driven them.

Natural Product Isolation and Characterization: The foundational work in this field was performed by phytochemists and pharmacognosists who first isolated and identified furochromenes from natural sources. The work of researchers in departments of pharmacognosy and natural products chemistry, such as those cited in early reviews on Ammi visnaga, has been crucial. nih.gov

Synthetic Methodology Development: A significant number of academic labs have focused on the synthesis of coumarins and their fused derivatives. For example, the research documented by A. A. Abu-Hashem and colleagues provides a comprehensive review of the synthesis and reactions of furochromones, indicating a sustained research effort in this area. nih.gov The development of novel synthetic routes, such as the multicomponent reactions for chromene synthesis, often emerges from academic groups focused on organic synthesis and catalysis. Work from researchers at institutions like the Islamic Azad University has contributed to innovative catalytic methods for related chromene systems. biolmolchem.com

Medicinal Chemistry and Biological Evaluation: Research groups with a focus on medicinal chemistry have been instrumental in exploring the biological potential of these scaffolds. The work of Juri Timonen's research group at the University of Eastern Finland, which focuses on bioactive heterocycles including coumarin derivatives, exemplifies the academic effort to link synthesis with therapeutic applications. synthesisresearchgroup.org Similarly, the Hall Research Group's work on multicomponent reactions to create functional molecules for biology and medicine, while focused on organoboron chemistry, reflects the broader academic trend of developing synthetic tools for applied purposes. hallgroupchemistry.com The synthesis and evaluation of various fused coumarins against cancer cell lines and other biological targets are common projects in medicinal chemistry research groups globally. jneonatalsurg.comnih.govnih.gov

Collectively, these academic efforts—from the initial discovery in nature to the development of sophisticated synthetic methods and the evaluation of biological activity—have created a rich and evolving understanding of furochromene chemistry.

Future Research Trajectories and Innovations Pertaining to 1h Furo 3,4 B Chromene 3,9 Dione

Emerging Methodologies for Eco-Friendly and Scalable Synthesis of Furochromene Derivatives

The development of sustainable and efficient synthetic routes is paramount for the advancement of chemical research. For chromene derivatives, traditional synthesis methods often involve hazardous reagents and generate significant chemical waste. nih.gov Consequently, the focus has shifted towards green chemistry principles, which emphasize the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions to minimize ecological impact. nih.govresearchgate.net

Innovative, eco-friendly methods that are being applied to chromene synthesis and can be adapted for 1h-Furo[3,4-b]chromene-3,9-dione and its derivatives include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final products. researchgate.net It is particularly advantageous for process optimization. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry uses the energy of ultrasound to induce cavitation, which can enhance reaction rates and yields under mild conditions. This method has been successfully used to obtain high yields of chromene derivatives in environmentally friendly solvents like water. researchgate.net

Green Catalysts: The use of recyclable, non-toxic, and highly efficient catalysts is a cornerstone of green synthesis. Recent research has demonstrated the use of magnetic nanocatalysts, such as NiFe2O4/Cu(OH)2 and nano-kaoline/BF3/Fe3O4, for the one-pot synthesis of related chromene structures. sharif.edubiolmolchem.com These catalysts offer advantages like clean methodology, high yields, and simple preparation and recovery. biolmolchem.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions under solvent-free conditions or in water minimizes the use of volatile and often toxic organic solvents. sharif.eduorientjchem.org Grinding techniques, a form of mechanochemistry, represent an effective solvent-free approach for synthesizing chromene derivatives. orientjchem.org

High-Pressure Synthesis: High hydrostatic pressure (barochemistry) is an emerging green activation method that can accelerate reactions and is well-suited for industrial scale-up. rsc.org

These methodologies offer scalable, cost-effective, and environmentally responsible pathways for producing furochromene derivatives, facilitating further research and application.

Table 1: Overview of Green Synthesis Methodologies for Chromene Derivatives

Methodology Principle Key Advantages
Microwave Irradiation Rapid and uniform heating of the reaction mixture. Reduced reaction times, higher yields, process optimization. researchgate.net
Ultrasound Assistance Acoustic cavitation enhances chemical reactivity. Mild reaction conditions, high yields, applicable in green solvents. researchgate.net
Green Catalysis Use of recyclable and non-toxic catalysts (e.g., magnetic nanoparticles). High efficiency, easy separation and reuse, clean reaction profiles. sharif.edubiolmolchem.com
Solvent-Free Conditions Reactions conducted by grinding reagents together (mechanochemistry). Eliminates solvent waste, simple procedure, often at room temperature. orientjchem.org
High Hydrostatic Pressure Pressure is used as a thermodynamic parameter to drive reactions. Suitable for industrial scale, can improve selectivity and yield. rsc.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A comprehensive understanding of reaction dynamics is crucial for optimizing synthetic protocols and discovering new chemical transformations. Spectroscopic methods are primary tools for elucidating reaction mechanisms by identifying transient intermediates and characterizing molecular structures. researchgate.net For a complex scaffold like this compound, real-time monitoring techniques are invaluable.

Future research should employ a combination of advanced spectroscopic techniques to study the formation and reactivity of the furochromene core:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or real-time NMR can track the consumption of reactants and the formation of intermediates and products over time, providing detailed kinetic and structural information. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: This technique is highly effective for monitoring the formation and transformation of specific functional groups, such as the carbonyl groups in the dione (B5365651) structure, providing real-time insights into the reaction progress. researchgate.net

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) and other advanced MS techniques can be used to identify and structurally characterize fleeting intermediates in a reaction pathway, which are often present at very low concentrations. researchgate.net

By applying these methods, researchers can build a detailed picture of the reaction landscape, confirming proposed mechanisms or revealing unexpected pathways. This knowledge is essential for rationally designing improved synthetic routes and predicting the compound's reactivity.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by transforming vast datasets into predictive models. These technologies can analyze complex patterns in chemical reactions and molecular structures that are beyond human intuition. sciencedaily.com For the this compound system, AI and ML can accelerate discovery in several key areas:

Predictive Synthesis: AI algorithms, trained on millions of published chemical reactions, can predict the outcomes of reactions with high accuracy. sciencedaily.com They can suggest optimal synthetic routes to target furochromene derivatives, including reaction conditions and potential yields, thereby minimizing trial-and-error experimentation. nih.govdrugtargetreview.com

De Novo Molecular Design: Generative AI models can design novel furochromene derivatives with specific, desired properties. neurosciencenews.com By defining target characteristics (e.g., specific light absorption wavelengths, binding affinity to a biological target), these models can propose new molecular structures that chemists can then synthesize. neurosciencenews.com

Property Prediction: ML models can be trained to predict the physicochemical, electronic, and biological properties of new furochromene compounds before they are ever made. This allows for the rapid screening of virtual libraries of derivatives to identify the most promising candidates for specific applications, from functional materials to potential therapeutics.

The integration of AI and ML into the research workflow promises to significantly shorten the design-make-test cycle, making the exploration of the chemical space around the furochromene core more efficient and innovative. sciencedaily.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Furochromene Core

The fused furan (B31954) and chromenone rings in this compound create a unique electronic and steric environment that may give rise to novel reactivity. Future research should focus on systematically exploring the chemical behavior of this scaffold beyond currently known transformations. Potential areas for investigation include:

Selective Functionalization: Developing methods for the site-selective modification of the furochromene core is crucial. This includes exploring electrophilic and nucleophilic aromatic substitution, C-H activation, and metal-catalyzed cross-coupling reactions at various positions on both the furan and chromene rings.

Ring-Opening and Rearrangement Reactions: The inherent strain and electronic nature of the fused ring system could be exploited to induce novel ring-opening or skeletal rearrangement reactions. Under thermal, photochemical, or catalytic conditions, the furochromene core might be transformed into entirely new and complex molecular architectures.

Cycloaddition Reactions: The furan and chromene components both contain double bonds that could participate in cycloaddition reactions (e.g., Diels-Alder or [2+2] cycloadditions). Investigating these transformations could provide rapid access to more complex, three-dimensional structures derived from the initial furochromene scaffold.

Domino and Cascade Reactions: Designing one-pot reactions where an initial transformation of the furochromene core triggers a subsequent cascade of bond-forming events could be a highly efficient strategy for building molecular complexity from this unique starting material.

Discovering unprecedented reactivity will not only expand the fundamental understanding of heterocyclic chemistry but also broaden the range of accessible molecules for various applications.

Interdisciplinary Research with Physics and Materials Science for Next-Generation Functional Materials and Technologies

The unique photophysical and electronic properties inherent to many heterocyclic compounds make them prime candidates for advanced functional materials. The this compound scaffold, with its extended π-system and polar carbonyl groups, is a promising platform for interdisciplinary research at the intersection of chemistry, physics, and materials science. ucsb.edu

Collaborative efforts could unlock applications in:

Organic Electronics: By modifying the furochromene core with electron-donating or -withdrawing groups, its electronic properties can be tuned. This could lead to the development of novel organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). ucsb.edu

Sensors and Probes: The scaffold's structure could be engineered to interact selectively with specific ions, molecules, or environmental changes (e.g., pH, temperature). This interaction could trigger a change in its fluorescence or color, making it a sensitive chemical sensor or biological probe.

Photochromic Materials: Certain chromene derivatives exhibit photochromism, the ability to change color upon exposure to light. Investigating whether this property can be engineered into the furochromene system could lead to applications in smart windows, optical data storage, and molecular switches.

Such ambitious goals require a deeply integrated approach, where chemists synthesize novel furochromene derivatives, physicists characterize their fundamental properties (e.g., charge transport, light absorption/emission), and materials scientists fabricate and test prototype devices. ucsb.edu This synergy is essential for translating molecular design into next-generation technologies.

Q & A

Basic: What are the established synthetic routes for 1H-Furo[3,4-b]chromene-3,9-dione?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions between substituted chromene precursors and furan derivatives. Key strategies include:

  • Alkylation/Arylation of dihydrochromeno-pyrrole-diones (e.g., using aryl aldehydes or alkyl halides under basic conditions) to form the fused furochromene backbone .
  • Multi-component reactions involving benzaldehydes, malononitrile, and phenolic compounds (e.g., phloroglucinol) to generate chromene intermediates, followed by oxidative cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while protic solvents (ethanol) improve regioselectivity .
    Characterization : Use IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve aromatic protons and fused-ring systems .

Advanced: How can reaction conditions be tailored to minimize byproducts in this compound synthesis?

Methodological Answer:

  • Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (AlCl₃) can enhance regioselectivity. For example, Pd/C-mediated hydrogenation reduces undesired ketone intermediates .
  • Temperature control : Lower temperatures (0–5°C) suppress side reactions like over-oxidation, while higher temperatures (80–100°C) accelerate cyclization .
  • Stoichiometric adjustments : Limit excess reagents (e.g., aldehydes) to prevent dimerization. Monitor via TLC or HPLC for real-time byproduct detection .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and fused-ring protons (δ 4.0–5.5 ppm). Splitting patterns reveal substituent positions .
  • ¹³C NMR : Detect carbonyl carbons (δ 170–190 ppm) and quaternary carbons in the fused ring (δ 100–120 ppm) .
  • IR spectroscopy : Confirm lactone (C=O at ~1750 cm⁻¹) and furan (C-O-C at ~1250 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragment patterns to rule out structural analogs .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT or molecular modeling) to identify discrepancies .
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis provides unambiguous confirmation of regiochemistry .

Basic: What are the key reactivity patterns of this compound?

Methodological Answer:

  • Electrophilic substitution : The electron-deficient furan ring undergoes nitration or sulfonation at the 5-position under acidic conditions .
  • Nucleophilic attack : Amines or thiols react with the lactone carbonyl, forming amide or thioester derivatives .
  • Photochemical reactivity : UV irradiation can induce ring-opening reactions, forming dihydroxy intermediates .

Advanced: What strategies improve yield in multi-step syntheses of derivatives?

Methodological Answer:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to shield reactive hydroxyls during intermediate steps .
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing decomposition in exothermic steps .
  • Parallel synthesis : Screen multiple substrates (e.g., substituted benzaldehydes) simultaneously to identify optimal building blocks .

Basic: How to assess the purity of synthesized this compound?

Methodological Answer:

  • Melting point analysis : Compare observed values with literature data (±2°C tolerance) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Retention times <5% deviation indicate high purity .
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios should match theoretical values within 0.3% .

Advanced: How to design experiments probing the biological activity of this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and test against target enzymes .
  • In silico docking : Use AutoDock or Schrödinger Suite to predict binding affinities for proteins like kinases or cytochrome P450 .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic potential .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, chloroform) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritant properties .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How to address low reproducibility in scaled-up syntheses?

Methodological Answer:

  • Kinetic studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • Scale-down experiments : Replicate small-scale conditions (e.g., stirring rate, heating uniformity) to isolate critical variables .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters like catalyst loading, solvent volume, and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.